An In-depth Technical Guide to the Chemical Structure and Bonding of Trimethyltin Hydroxide (Me3SnOH)
An In-depth Technical Guide to the Chemical Structure and Bonding of Trimethyltin Hydroxide (Me3SnOH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyltin hydroxide (Me3SnOH), an organotin compound, has garnered significant attention in synthetic chemistry and materials science. Its utility as a reagent, particularly in the selective hydrolysis of esters, is well-documented.[1][2] This technical guide provides a comprehensive overview of the chemical structure and bonding of Me3SnOH, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Bonding
Trimethyltin hydroxide is characterized by a central tin (Sn) atom bonded to three methyl (CH₃) groups and one hydroxyl (OH) group. The nature of its structure and bonding is highly dependent on its physical state.
1.1. Solid-State Structure
In the solid state, Me3SnOH does not exist as a discrete monomeric molecule. Instead, it forms a polymeric chain structure where planar trimethyltin groups are bridged by the oxygen atoms of the hydroxide units.[1] This polymeric nature gives rise to a complex crystal structure. The coordination geometry around the tin atom in the solid state is trigonal bipyramidal, with the three methyl groups in the equatorial positions and the two bridging oxygen atoms in the axial positions.
1.2. Structure in Solution
In solution, the polymeric structure of trimethyltin hydroxide breaks down. Ebulliometric molecular weight determinations have shown that in non-coordinating solvents, Me3SnOH exists as a dimer, [(CH₃)₃SnOH]₂.[3]
Data Presentation: Structural Parameters
The following table summarizes the key crystallographic and spectroscopic data for trimethyltin hydroxide.
| Parameter | Value | Technique | Reference |
| Crystal Data | |||
| Crystal System | Orthorhombic | Single-Crystal X-ray Diffraction | [1] |
| Space Group | Pmn2₁ | Single-Crystal X-ray Diffraction | [1] |
| a (Å) | 11.207(1) | Single-Crystal X-ray Diffraction | [1] |
| b (Å) | 4.171(1) | Single-Crystal X-ray Diffraction | [1] |
| c (Å) | 6.652(1) | Single-Crystal X-ray Diffraction | [1] |
| Volume (ų) | 310.9(1) | Single-Crystal X-ray Diffraction | [1] |
| Z | 2 | Single-Crystal X-ray Diffraction | [1] |
| Spectroscopic Data | |||
| Sn-O Stretch (solid) (cm⁻¹) | 370 | Infrared Spectroscopy | [1] |
| Sn-O Stretch (in CCl₄) (cm⁻¹) | 500-580 | Infrared Spectroscopy | [1] |
| O-H Stretch (solid) (cm⁻¹) | 3620 | Infrared Spectroscopy | [3] |
| O-H Stretch (in CCl₄) (cm⁻¹) | 3658 | Infrared Spectroscopy | [3] |
Experimental Protocols
3.1. Synthesis of Trimethyltin Hydroxide
This protocol describes a common method for the laboratory synthesis of trimethyltin hydroxide.
Materials:
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Trimethyltin chloride ((CH₃)₃SnCl)
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Potassium hydroxide (KOH)
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Anhydrous methanol (CH₃OH)
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Dry reaction flask
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Stirring apparatus
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Filtration apparatus
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Vacuum evaporator
Procedure:
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In a dry reaction flask, dissolve 370 mg of trimethyltin chloride in 5 mL of anhydrous methanol.
-
Slowly add 104 mg (1.9 mmol) of solid potassium hydroxide to the solution while stirring continuously.
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Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride (KCl) will form.
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After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Evaporate the solvent from the filtrate under vacuum to obtain the solid trimethyltin hydroxide product.[4]
3.2. Single-Crystal X-ray Diffraction
The following provides a general outline for the determination of the crystal structure of Me3SnOH.
Instrumentation:
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Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Cryostat for low-temperature measurements.
Procedure:
-
Crystal Mounting: A suitable single crystal of Me3SnOH is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a stable temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
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Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
3.3. Spectroscopic Characterization
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation: For solid-state analysis, a KBr pellet of the sample is prepared. For solution-state analysis, the sample is dissolved in a suitable solvent (e.g., carbon tetrachloride).
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer
Procedure:
-
Sample Preparation: The Me3SnOH sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired using appropriate pulse sequences and parameters.
Key Signaling Pathways and Logical Relationships
One of the most significant applications of trimethyltin hydroxide in organic synthesis is the selective hydrolysis of esters. The proposed mechanism for this reaction provides a logical pathway that can be visualized.
Caption: Proposed mechanism for the hydrolysis of esters mediated by trimethyltin hydroxide.
This diagram illustrates the key steps in the reaction, starting from the coordination of the tin atom to the carbonyl oxygen of the ester, followed by nucleophilic attack by the hydroxide group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alkoxide and hydrolysis of the tin ester intermediate yield the carboxylic acid and regenerate the organotin species.[4]
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of trimethyltin hydroxide. The polymeric nature in the solid state and dimeric form in solution are key structural features that dictate its reactivity. The provided quantitative data and experimental protocols offer a practical resource for researchers working with this versatile organotin compound. The visualization of the ester hydrolysis mechanism further clarifies its role as a valuable reagent in organic synthesis. A thorough understanding of these fundamental aspects is crucial for the effective and safe utilization of trimethyltin hydroxide in various scientific and developmental applications.
